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molecular formula C9H10N2 B162972 1-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 126344-09-0

1-Ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B162972
M. Wt: 146.19 g/mol
InChI Key: WRYJRJSQPWZHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811432

Procedure details

10 grams (0.0846 moles) of 7-azaindole (Aldrich (trademark)) were dissolved in 200 mL of reagent grade acetone at room temperature and treated with 10 grams (0.178 moles) of powdered KOH. After~2-3 minutes, 67 mL (0.846 moles) of ethyl iodide was added over a period of 5-10 minutes and the reaction mixture was stirred at room temperature for 30-40 minutes. Thin layer chromatography (TLC) using 95% methylene chloride/5% ethyl acetate showed complete consumption of the starting material and formation of a single less polar product. The reaction mixture was concentrated in vacuo and the residue was partitioned between water and methylene chloride (350 mL). The organic layer was separated and washed with water and brine and dried (sodium sulfate). Concentration of the organic extract in vacuo gave a yellow-brown oil which was purified on a silica gel column eluting with methylene chloride/ethyl acetate (95%/5%). A total of 11.15 grams (90%) of pure final product (light yellow oil) was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1.[OH-].[K+].[CH2:12](I)[CH3:13]>CC(C)=O>[CH2:12]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
reagent
Quantity
200 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
67 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 30-40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
95% methylene chloride/5% ethyl acetate showed complete consumption of the starting material and formation of a single less polar product
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and methylene chloride (350 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
EXTRACTION
Type
EXTRACTION
Details
Concentration of the organic extract in vacuo
CUSTOM
Type
CUSTOM
Details
gave a yellow-brown oil which
CUSTOM
Type
CUSTOM
Details
was purified on a silica gel column
WASH
Type
WASH
Details
eluting with methylene chloride/ethyl acetate (95%/5%)

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) min
Name
Type
product
Smiles
C(C)N1C=CC2=CC=CN=C12
Measurements
Type Value Analysis
AMOUNT: MASS 11.15 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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